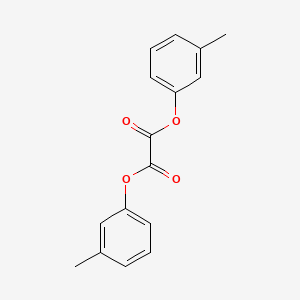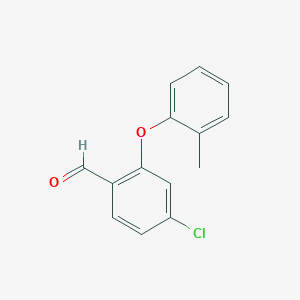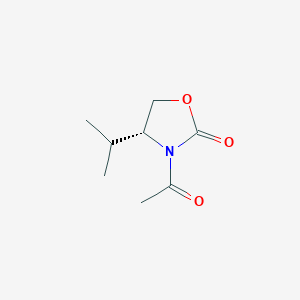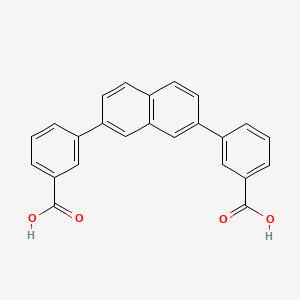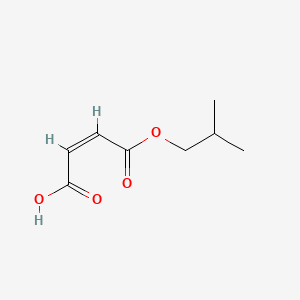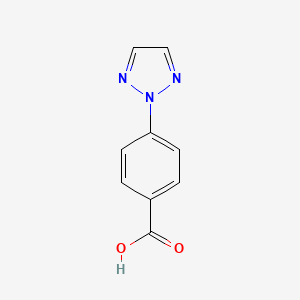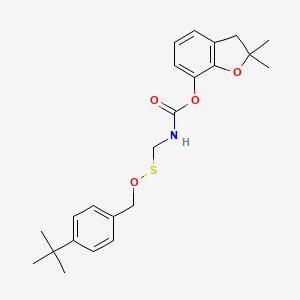
Bis(dibenzoylmethanato)palladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(dibenzoylmethanato)palladium is a coordination compound where palladium is complexed with two dibenzoylmethane ligands. This compound is of significant interest due to its unique structural, electronic, and catalytic properties. It is widely used in various fields, including catalysis, materials science, and coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(dibenzoylmethanato)palladium can be synthesized through the reaction of palladium(II) chloride with dibenzoylmethane in the presence of a base such as sodium acetate. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
PdCl2+2C6H5COCH2COC6H5+2NaOAc→Pd(C6H5COCHCOC6H5)2+2NaCl+2HOAc
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial processes may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(dibenzoylmethanato)palladium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium(0) species.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrazine or sodium borohydride are used.
Substitution: Reactions typically occur in organic solvents like dichloromethane or toluene, often under inert atmosphere conditions.
Major Products
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(0) nanoparticles or colloids.
Substitution: New palladium complexes with different ligands.
Aplicaciones Científicas De Investigación
Bis(dibenzoylmethanato)palladium has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions.
Materials Science: The compound is used in the preparation of palladium-containing materials with unique electronic and optical properties.
Biology and Medicine: Palladium complexes, including this compound, are studied for their potential anticancer and antimicrobial activities.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mecanismo De Acción
The mechanism by which bis(dibenzoylmethanato)palladium exerts its effects is primarily through its ability to coordinate with various substrates and facilitate chemical transformations. The palladium center acts as a catalytic site, enabling the activation and transformation of organic molecules. The dibenzoylmethane ligands stabilize the palladium center and influence its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(dibenzoylmethanato)nickel
- Bis(dibenzoylmethanato)copper
- Bis(dibenzoylmethanato)cadmium
Uniqueness
Bis(dibenzoylmethanato)palladium is unique due to its superior catalytic properties compared to its nickel, copper, and cadmium counterparts. Palladium complexes are generally more effective in catalyzing cross-coupling reactions and other organic transformations, making them highly valuable in both research and industrial applications.
Propiedades
Fórmula molecular |
C30H22O4Pd |
|---|---|
Peso molecular |
552.9 g/mol |
Nombre IUPAC |
1,3-diphenylpropane-1,3-dione;palladium(2+) |
InChI |
InChI=1S/2C15H11O2.Pd/c2*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h2*1-11H;/q2*-1;+2 |
Clave InChI |
XQEHGWZMLVECOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



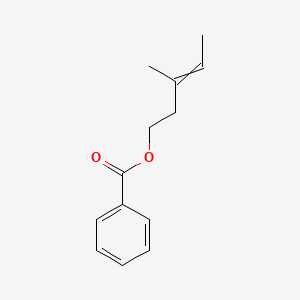
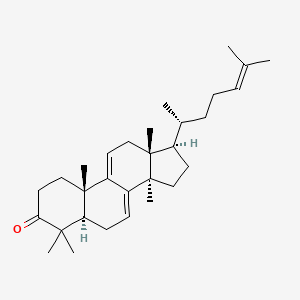
![Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13778564.png)

![tetramethylazanium;[(3E,5E)-2,8,8-tricyanoocta-1,3,5,7-tetraenylidene]azanide](/img/structure/B13778570.png)
